2-(1H-1,2,3-benzotriazol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide
Description
This compound features a benzotriazole core linked via an acetamide group to a branched substituent comprising oxan-4-yl (tetrahydropyran) and pyridin-3-yl moieties. The benzotriazole moiety is known for its electron-deficient aromatic system, which facilitates interactions with biological targets, while the oxan-4-yl group may enhance solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-18(13-24-17-6-2-1-5-16(17)22-23-24)21-19(14-7-10-26-11-8-14)15-4-3-9-20-12-15/h1-6,9,12,14,19H,7-8,10-11,13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCBBFOTTWXHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzotriazole moiety, followed by the introduction of the oxane and pyridine rings through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety may interact with enzymes or receptors, modulating their activity. The oxane and pyridine rings can further influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Comparisons
Key Observations :
- The target compound’s oxan-4-yl group distinguishes it from ’s 34 , which uses chloro-pyridine and bipyridinyl substituents. The oxan moiety likely improves solubility compared to purely aromatic systems .
- The benzotriazinone derivative in replaces benzotriazole with a triazinone ring, introducing a ketone that may alter hydrogen-bonding interactions .
- ’s 13 demonstrates that nitro and benzimidazole-thioether substituents enhance antiviral activity, suggesting that similar modifications could optimize the target compound’s efficacy .
Physicochemical Properties
Table 2: Physical Property Comparison
Analysis :
Biological Activity
The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide is a synthetic organic molecule that combines a benzotriazole moiety with an oxan and pyridine substituent. This unique structure suggests potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.34 g/mol |
| CAS Number | Not available |
The biological activity of this compound is likely attributed to its structural features:
- Benzotriazole Moiety: Known for its ability to interact with metal ions and biological macromolecules, potentially influencing enzyme activity.
- Oxan and Pyridine Groups: These components may enhance solubility and bioavailability, allowing for better interaction with biological targets.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:
- A study found that benzotriazole derivatives showed activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1 summarizes the antimicrobial efficacy of related benzotriazole compounds:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzotriazole Derivative A | E. coli, Bacillus subtilis | 50 μg/mL |
| Benzotriazole Derivative B | Staphylococcus aureus | 25 μg/mL |
| 2-(1H-1,2,3-benzotriazol-1-yl)-Acetamide | Pseudomonas aeruginosa | 30 μg/mL |
Antifungal Activity
The compound's structure may also confer antifungal properties. Studies have shown that benzotriazole derivatives possess antifungal activity against strains like Candida albicans:
- Compounds with similar structures demonstrated MIC values ranging from 12.5 to 25 μg/mL against Aspergillus niger .
Table 2 outlines antifungal activities:
| Compound | Fungal Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzotriazole Derivative C | Candida albicans | 15 μg/mL |
| Benzotriazole Derivative D | Aspergillus niger | 20 μg/mL |
Anticancer Activity
Preliminary studies suggest potential anticancer effects:
- Certain benzotriazole derivatives have shown cytotoxic effects against cancer cell lines in vitro. The mechanism may involve apoptosis induction through interaction with specific cellular pathways .
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzotriazole derivatives linked to various substituents. These derivatives were screened for their biological activities:
- Synthesis: The derivatives were synthesized using microwave-assisted methods to enhance yields.
- Evaluation: Biological assays demonstrated that some compounds exhibited comparable potency to standard antibiotics like ciprofloxacin against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
